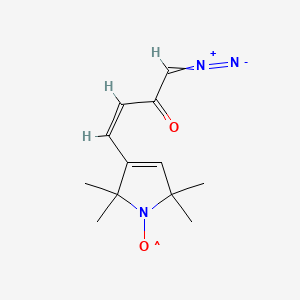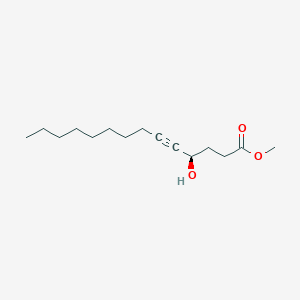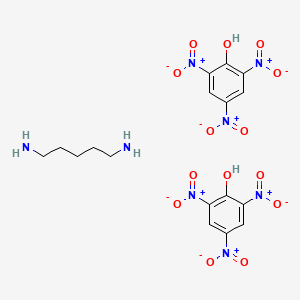
Pentane-1,5-diamine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane-1,5-diamine;2,4,6-trinitrophenol is a compound that combines the properties of two distinct chemical entities: pentane-1,5-diamine and 2,4,6-trinitrophenolIt is a diamine with a straight-chain pentane core and amino substituents at positions 1 and 5 It is known for its explosive properties and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentane-1,5-diamine: This compound can be synthesized from 1,5-dichloropentane, glutarodinitrile, or glutaraldehyde.
2,4,6-Trinitrophenol: This compound can be prepared by sulfonating phenol with concentrated sulfuric acid, followed by nitration with nitric acid or a nitrate salt.
Industrial Production Methods
Industrial production of pentane-1,5-diamine involves the catalytic hydrogenation of glutarodinitrile. For 2,4,6-trinitrophenol, the industrial process involves the nitration of phenol using a mixture of sulfuric and nitric acids under controlled conditions to ensure safety and maximize yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Pentane-1,5-diamine can undergo oxidation to form various oxidation products, including aldehydes and carboxylic acids.
Reduction: 2,4,6-Trinitrophenol can be reduced to form aminophenols under specific conditions.
Substitution: Both compounds can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation of Pentane-1,5-diamine: Forms aldehydes and carboxylic acids.
Reduction of 2,4,6-Trinitrophenol: Forms aminophenols.
Substitution of 2,4,6-Trinitrophenol: Forms various substituted nitrophenols.
Scientific Research Applications
Pentane-1,5-diamine and 2,4,6-trinitrophenol have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Pentane-1,5-diamine is studied for its role in biological systems, particularly in the metabolism of amino acids.
Medicine: 2,4,6-Trinitrophenol has been explored for its potential use in pharmaceuticals, although its toxicity limits its applications.
Industry: 2,4,6-Trinitrophenol is used in the manufacture of explosives, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action for these compounds varies based on their chemical structure:
Pentane-1,5-diamine: Acts as a nucleophile in various chemical reactions, targeting electrophilic centers.
2,4,6-Trinitrophenol: Undergoes electrophilic aromatic substitution reactions, where the nitro groups influence the reactivity of the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
Pentane-1,5-diamine: Similar compounds include 1,4-diaminobutane and 1,6-diaminohexane, which have different chain lengths but similar functional groups.
2,4,6-Trinitrophenol: Similar compounds include 2,4-dinitrophenol and 2,6-dinitrophenol, which have fewer nitro groups but similar aromatic structures.
Uniqueness
Pentane-1,5-diamine: Its unique chain length and functional groups make it distinct in its reactivity and applications.
2,4,6-Trinitrophenol: The presence of three nitro groups makes it highly reactive and suitable for use in explosives and other industrial applications.
Properties
CAS No. |
80056-66-2 |
|---|---|
Molecular Formula |
C17H20N8O14 |
Molecular Weight |
560.4 g/mol |
IUPAC Name |
pentane-1,5-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/2C6H3N3O7.C5H14N2/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;6-4-2-1-3-5-7/h2*1-2,10H;1-7H2 |
InChI Key |
XUNOLAKMOUZWBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCN)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



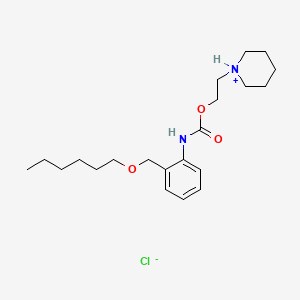
![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
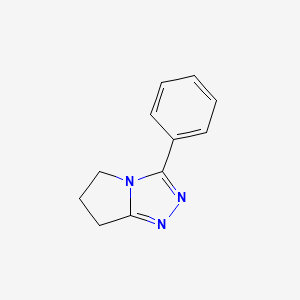
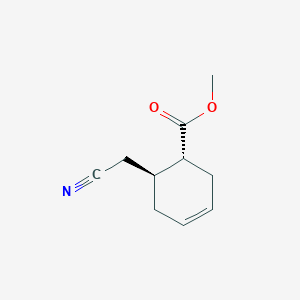

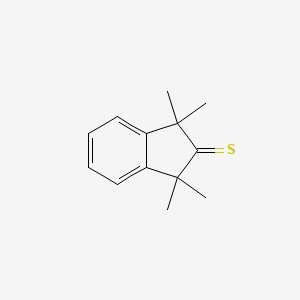
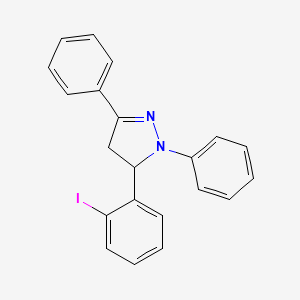

![2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440454.png)
![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
